molecular formula C8H8BrNO3 B8353964 2-Amino-5-bromo-4-hydroxy-3-methoxybenzaldehyde

2-Amino-5-bromo-4-hydroxy-3-methoxybenzaldehyde

Cat. No. B8353964
M. Wt: 246.06 g/mol
InChI Key: NYEMVSRKIYQZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-bromo-4-hydroxy-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

2-amino-5-bromo-4-hydroxy-3-methoxybenzaldehyde

InChI

InChI=1S/C8H8BrNO3/c1-13-8-6(10)4(3-11)2-5(9)7(8)12/h2-3,12H,10H2,1H3

InChI Key

NYEMVSRKIYQZOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1O)Br)C=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the mixture of phenol 154 (25.4 g, 92 mmol) in EtOH/H2O (350 mL/100 mL) were added FeSO47H2O (4.7 g) and Fe powder (47 g). The mixture was stirred at 100° C. for 1 hr. The mixture was cooled down to 50° C. and filtered to remove inorganic materials through celite. The filtrate was concentrated in vacuo to provide the title compound 155 (19.0 g, 84%).
Quantity
25.4 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
47 g
Type
catalyst
Reaction Step Two
Yield
84%

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